1-Bromo-4-fluoro-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one
Overview
Description
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one can be achieved through various synthetic routes. One common method involves the reaction of 5-(3-bromophenyl)pentanoic acid with appropriate reagents to yield the desired compound . Another method involves the use of (3-propylcarboxyl)triphenylphosphonium bromide as a starting material . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Chemical Reactions Analysis
1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one is utilized in various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and binding affinity. The carbonyl group can also engage in hydrogen bonding and other interactions with biological molecules, affecting its overall activity.
Comparison with Similar Compounds
1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one can be compared with similar compounds such as:
- 2-Bromo-6,7,8,9-tetrahydrobenzo annulen-5-one : This compound has a similar structure but lacks the fluorine atom, which can affect its reactivity and properties .
- 1-Bromo-4-chloro-6,7,8,9-tetrahydrobenzoannulen-5-one : The presence of a chlorine atom instead of fluorine can lead to different chemical behaviors and applications.
The uniqueness of 1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzoannulen-5-one lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-8-5-6-9(13)11-7(8)3-1-2-4-10(11)14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPLVEFINYOCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C=CC(=C2C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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